molecular formula C14H15N3OS B5723365 N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide

N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B5723365
M. Wt: 273.36 g/mol
InChI Key: BFJSULBVSNZOJK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is a compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-4-5-12(8-11(10)2)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJSULBVSNZOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide typically involves the reaction of 3,4-dimethylaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
  • N-(3,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
  • N-(3,4-dimethylphenyl)-2-thiopyrimidin-4-ylacetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds .

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